molecular formula C20H30N4OS B3445668 1'-[(3,5-Dimethylphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide

1'-[(3,5-Dimethylphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B3445668
M. Wt: 374.5 g/mol
InChI Key: INYOOTJVKJMURO-UHFFFAOYSA-N
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Description

1'-[(3,5-Dimethylphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide is a structurally complex compound characterized by a bipiperidine backbone modified with a 3,5-dimethylphenylcarbamothioyl group and a carboxamide moiety. The bipiperidine scaffold provides conformational flexibility, while the 3,5-dimethylphenyl group introduces steric bulk and lipophilicity. Limited safety data suggest further toxicological studies are needed, though related bipiperidine derivatives are explored for therapeutic applications, including anti-inflammatory and central nervous system (CNS) modulation .

Properties

IUPAC Name

1-[(3,5-dimethylphenyl)carbamothioyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4OS/c1-15-12-16(2)14-17(13-15)22-19(26)23-10-6-20(7-11-23,18(21)25)24-8-4-3-5-9-24/h12-14H,3-11H2,1-2H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYOOTJVKJMURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-[(3,5-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide typically involves the reaction of 3,5-dimethylphenyl isothiocyanate with 1,4’-bipiperidine-4’-carboxamide under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or chromatography .

Chemical Reactions Analysis

1’-[(3,5-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1’-[(3,5-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-[(3,5-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
  • Structure : Shares the 3,5-dimethylphenyl group but replaces the bipiperidine scaffold with a hydroxynaphthalene core.
  • Activity : Exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts due to electron-withdrawing substituents and optimal lipophilicity .
  • Key Difference : The absence of the bipiperidine backbone and thiourea linkage reduces structural similarity, but the 3,5-dimethylphenyl group highlights the importance of substituent positioning for bioactivity.
2.1.2 4-(4-(Dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide
  • Structure : A symmetric 1,4-dihydropyridine (DHP) with dual carboxamide groups and nitro substituents.
  • Activity: Demonstrates antimycobacterial and antimicrobial properties, with bulk substituents enhancing potency. Notably, asymmetric DHP derivatives (e.g., with one carboxamide and one ester group) show stronger antitubercular activity than symmetric analogues .
  • Key Difference : The DHP core contrasts with the bipiperidine scaffold, but shared carboxamide groups and bulky aromatic substituents suggest overlapping structure-activity principles.

Functional Analogues

2.2.1 N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide
  • Structure: Features a 1,4-dihydropyridine core with a 3,5-dimethylphenylamino group and sulfanyl linkage.
  • Activity : Exhibits anti-inflammatory activity 2.9× more potent than nimesulide in reducing paw edema, attributed to the 3,5-dimethylphenyl group and sulfanyl moiety .
  • Key Difference : The sulfanyl group and dihydropyridine core differ from the bipiperidine-thiourea structure, but both compounds leverage lipophilic aromatic groups for bioactivity.
2.2.2 [1,4'-Bipiperidine]-4'-carboxamide Derivatives
  • Structure : Includes salts like 1'-[4-(4-fluorophenyl)-4-oxobutyl]-[1,4'-bipiperidine]-4'-carboxamide dihydrochloride.
  • Activity : Modifications such as dihydrochloride formation improve solubility and stability. Structural flexibility of the bipiperidine scaffold allows diverse pharmacological targeting .
  • Key Difference : The absence of the 3,5-dimethylphenylcarbamothioyl group reduces direct comparability, but shared bipiperidine frameworks highlight the scaffold’s versatility.

Physicochemical and Spectroscopic Comparisons

Parameter 1'-[(3,5-Dimethylphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 4-(4-(Dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-DHP-3,5-dicarboxamide
Core Structure Bipiperidine Hydroxynaphthalene 1,4-Dihydropyridine
Key Functional Groups Thiourea, carboxamide Carboxamide Dual carboxamide, nitro groups
Lipophilicity (LogP) High (predicted) Moderate (IC50 ~10 µM suggests optimal balance) High (bulk aromatic substituents)
Spectroscopic Data Not reported in evidence Not reported IR: 1665 cm⁻¹ (C=O), 1536 cm⁻¹ (amide); NMR: δ 2.34 (s, 6H, CH3)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-[(3,5-Dimethylphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide
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1'-[(3,5-Dimethylphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide

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